2-(((3-Mercapto-5-(2-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol
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Overview
Description
2-(((3-Mercapto-5-(2-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-Mercapto-5-(2-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol typically involves the condensation of a carbonyl compound with an amine. The general synthetic route includes the following steps:
Condensation Reaction: The carbonyl compound (such as an aldehyde or ketone) reacts with a primary amine under reflux conditions.
Removal of Water: The reaction mixture is subjected to distillation to remove water, which drives the reaction towards the formation of the Schiff base.
Purification: The resulting product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of molecular sieves can aid in the removal of water during the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(((3-Mercapto-5-(2-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The imine group can be reduced to form amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of secondary amines.
Substitution: Formation of alkylated or acylated phenolic derivatives.
Scientific Research Applications
2-(((3-Mercapto-5-(2-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized as a corrosion inhibitor for metals and alloys.
Mechanism of Action
The mechanism of action of 2-(((3-Mercapto-5-(2-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- **2-(((3-Mercapto-5-(2-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)benzene
- **2-(((3-Mercapto-5-(2-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)aniline
Uniqueness
2-(((3-Mercapto-5-(2-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is unique due to its specific structural features, such as the presence of both a mercapto group and a phenolic hydroxyl group.
Properties
CAS No. |
497823-73-1 |
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Molecular Formula |
C14H11N5OS |
Molecular Weight |
297.34 g/mol |
IUPAC Name |
4-[(E)-(2-hydroxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H11N5OS/c20-12-7-2-1-5-10(12)9-16-19-13(17-18-14(19)21)11-6-3-4-8-15-11/h1-9,20H,(H,18,21)/b16-9+ |
InChI Key |
OXKNAHCVOLARDW-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=N3)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=N3)O |
Origin of Product |
United States |
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